Flavokawain A
Overview
Description
Mechanism of Action
Flavokawain A, also known as 2’-Hydroxy-4,4’,6’-trimethoxychalcone, is a naturally occurring chalcone that has been isolated from the kava plant . It has been recognized for its potential therapeutic effects, particularly in the field of oncology . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets Protein Arginine Methyltransferase 5 (PRMT5), a type II PRMT . PRMT5 is increasingly recognized as a potential drug target as it regulates protein biological activity by modulating arginine methylation in cancer .
Mode of Action
This compound interacts with PRMT5, inhibiting its function . It has been demonstrated that this compound blocks the symmetric arginine dimethylation of histone H2A and H4 by binding to Y304 and F580 of PRMT5 . This interaction inhibits the action of bladder cancer, both in vitro and in vivo .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT-mediated Nrf2 signaling cascade, which plays a crucial role in oxidative stress regulation . Additionally, it has been found to suppress the vasculogenic mimicry of hepatocellular carcinoma (HCC) by inhibiting CXCL12 mediated epithelial-mesenchymal transition (EMT) .
Pharmacokinetics
It’s worth noting that the compound is naturally extracted from the kava plant , suggesting it may have good bioavailability when consumed in its natural form
Result of Action
This compound has been shown to have significant anti-cancer effects. It induces apoptosis in bladder cancer cells via a Bax protein-dependent and mitochondria-dependent apoptotic pathway . It also reduces the tumor-initiating properties and stemness of prostate cancer . Furthermore, it has been found to suppress the vasculogenic mimicry of HCC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress induced by toxins like ochratoxin A can enhance the protective activity of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavokawain A can be synthesized through the Claisen-Schmidt condensation method, which involves the reaction between an aromatic aldehyde and an acetophenone in the presence of a base . The reaction typically occurs under mild conditions, such as room temperature, and can be catalyzed by bases like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound involves the extraction of kava roots, followed by purification processes to isolate the chalcones. The extraction is usually performed using solvents like ethanol or methanol, and the resulting extract is subjected to chromatographic techniques to purify this compound .
Chemical Reactions Analysis
Types of Reactions
Flavokawain A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are reactive intermediates involved in redox cycling.
Reduction: It can be reduced to form dihydrochalcones, which have different biological activities.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive chalcones.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anti-cancer properties, particularly in bladder cancer.
Industry: Utilized in the development of natural health products and supplements.
Comparison with Similar Compounds
Flavokawain A is compared with other chalcones, particularly Flavokawain B and Flavokawain C:
Flavokawain B: More effective in treating in vitro cancer cell lines compared to this compound.
Flavokawain C: Similar to this compound but less studied.
List of Similar Compounds
- Flavokawain B
- Flavokawain C
- Kawain
- Methysticin
- Yangonin
- Dihydrokawain
- Dihydromethysticin
This compound stands out due to its unique combination of anti-cancer properties and its ability to induce apoptosis through multiple pathways, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIBCVBDFUTMPT-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317535 | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37951-13-6, 3420-72-2 | |
Record name | Flavokawain A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavokawain A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3420-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flavokawain A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVOKAWAIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113 °C | |
Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A1: The molecular formula of 2'-Hydroxy-4,4',6'-trimethoxychalcone is C18H18O5, and its molecular weight is 314.33 g/mol.
Q2: Which plant species are known to contain 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A2: 2'-Hydroxy-4,4',6'-trimethoxychalcone has been isolated from various plant species, including Kaempferia angustifolia , Artocarpus fulvicortex , Goniothalamus gardneri , Orophea polycarpa , and Kaempferia rotunda .
Q3: What are the potential biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A3: Research indicates that 2'-Hydroxy-4,4',6'-trimethoxychalcone exhibits promising biological activities, including:
- Platelet-activating factor (PAF) antagonistic activity: This compound has shown significant inhibitory effects on PAF receptor binding in rabbit platelets.
- Cytotoxic activity: 2'-Hydroxy-4,4',6'-trimethoxychalcone demonstrated notable cytotoxic activity against various cancer cell lines, with the most potent activity observed against HL-60 (human promyelocytic leukemia) and MCF-7 (human breast cancer) cell lines.
- Antioxidant properties: This chalcone exhibited strong free radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and showed promising results in other antioxidant assays such as ABTS, CUPRAC, and FRAP.
Q4: How does the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone influence its activity?
A4: While the exact mechanism of action for 2'-Hydroxy-4,4',6'-trimethoxychalcone is still under investigation, its structure, particularly the presence of hydroxyl and methoxy groups, likely plays a crucial role in its interactions with biological targets. For instance, the hydroxyl group at the 2' position might be essential for its PAF antagonistic activity. Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogs.
Q5: What are the potential applications of 2'-Hydroxy-4,4',6'-trimethoxychalcone in drug discovery?
A5: The diverse biological activities of 2'-Hydroxy-4,4',6'-trimethoxychalcone make it a promising candidate for drug discovery research, particularly in the following areas:
Q6: What analytical methods are used to characterize and quantify 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A6: Researchers utilize various spectroscopic methods to characterize and elucidate the structure of 2'-Hydroxy-4,4',6'-trimethoxychalcone, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the compound's structure and connectivity of atoms.
- Mass Spectrometry (MS): This method determines the molecular weight and fragmentation pattern of the compound, providing further structural information.
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the compound.
- Ultraviolet-visible (UV-Vis) spectroscopy: This technique characterizes the compound's absorption and transmission of light in the UV-Vis region, providing information about its electronic structure.
Q7: Have there been any studies on the aggregation-induced emission enhancement (AIEE) characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone?
A7: Yes, recent research has explored the AIEE characteristics of 2'-Hydroxy-4,4',6'-trimethoxychalcone. Studies utilizing fluorescence spectroscopy, scanning electron microscopy (SEM), and single-crystal X-ray diffraction (XRD) have confirmed that this chalcone exhibits AIEE behaviour, particularly in specific solvent mixtures like methanol:water and methanol:ethylene glycol.
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